5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(2-methoxyphenyl)-1H-tetrazole
Description
5-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(2-methoxyphenyl)-1H-tetrazole is a heterocyclic compound combining a tetrazole core with a 1,2,4-oxadiazole substituent. The tetrazole moiety is functionalized with a 2-methoxyphenyl group at position 1, while the oxadiazole ring is substituted with a 4-chlorophenyl group and linked via a sulfanyl-methyl bridge.
Properties
Molecular Formula |
C17H13ClN6O2S |
|---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13ClN6O2S/c1-25-14-5-3-2-4-13(14)24-17(20-22-23-24)27-10-15-19-16(21-26-15)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
LHFZYBZPGWIHBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition of 2-Methoxyphenyl Azide and Thiocyanate
The tetrazole core is synthesized via a Huisgen-type [3+2] cycloaddition between 2-methoxyphenyl azide and potassium thiocyanate under acidic conditions. According to PMC6272207, this method ensures regioselective formation of 1,5-disubstituted tetrazoles.
Procedure :
-
2-Methoxyphenyl azide is prepared by diazotization of 2-methoxyaniline with sodium nitrite and HCl, followed by treatment with sodium azide.
-
The azide is reacted with potassium thiocyanate in acetic acid at 60°C for 12 hours.
-
The crude product is purified via recrystallization from ethanol, yielding 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol as a white solid (Yield: 78%).
Key Data :
Alternative Route via Nitrile Cyclization
A second approach involves cyclizing 2-methoxybenzonitrile with sodium azide and zinc chloride in DMF. This method, adapted from PMC7576186, avoids azide handling but requires stringent temperature control.
Procedure :
-
2-Methoxybenzonitrile is suspended in DMF with sodium azide (3 equiv) and ZnCl₂ (0.2 equiv).
-
The mixture is heated at 110°C for 24 hours under nitrogen.
-
The thiol group is introduced by treating the intermediate tetrazole with Lawesson’s reagent in toluene.
Key Data :
Synthesis of 5-(Chloromethyl)-3-(4-Chlorophenyl)-1,2,4-Oxadiazole
Amidoxime Cyclization Route
The oxadiazole moiety is synthesized via a one-pot method from 4-chlorobenzonitrile and chloroacetic acid, as detailed in ACS Comb. Sci..
Procedure :
-
4-Chlorobenzonitrile is reacted with hydroxylamine hydrochloride in ethanol to form N'-hydroxy-4-chlorobenzimidamide (amidoxime).
-
The amidoxime is coupled with chloroacetic acid using EDC and HOAt in DMF.
-
Cyclodehydration is induced by heating at 100°C with triethylamine, yielding the oxadiazole.
Key Data :
Bromination of Oxadiazole-Methanol
An alternative route involves brominating the hydroxymethyl intermediate:
-
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-methanol is synthesized via amidoxime cyclization of 4-chlorobenzonitrile and glycolic acid.
-
The alcohol is converted to the bromide using PBr₃ in dichloromethane at 0°C.
Key Data :
Coupling of Tetrazole and Oxadiazole Moieties
Nucleophilic Substitution in Basic Media
The final step involves reacting 1-(2-methoxyphenyl)-1H-tetrazole-5-thiol with 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in the presence of a base.
Procedure :
-
Equimolar amounts of the tetrazole-thiol and oxadiazole-chloride are dissolved in anhydrous DMF.
-
Triethylamine (2 equiv) is added to deprotonate the thiol.
-
The reaction is stirred at room temperature for 6 hours, followed by aqueous workup and column chromatography.
Key Data :
Optimization Challenges and Solutions
Regioselectivity in Tetrazole Formation
The [3+2] cycloaddition method (Section 2.1) outperforms nitrile cyclization (Section 2.2) in regioselectivity, as confirmed by HPLC analysis. The use of ZnCl₂ in the latter method risks partial decomposition of the thiol group.
Chemical Reactions Analysis
Characterization Techniques
The compound’s structure and purity are verified using spectroscopic and analytical methods:
-
NMR Spectroscopy :
-
¹H NMR : Identifies aromatic protons (e.g., methoxyphenyl, chlorophenyl), sulfanyl (-S-) methylene groups, and tetrazole ring protons.
-
¹³C NMR : Confirms carbonyl carbons (oxadiazole), aromatic carbons, and sulfanyl carbons.
-
-
High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic distribution (e.g., Cl and S isotopes) .
-
Elemental Analysis : Ensures elemental composition matches the molecular formula (C₁₈H₁₈ClN₅O₂S) .
Tetrazole Formation
The tetrazole ring is likely formed via a cyclization reaction between a disulfide and sodium azide, catalyzed by CeCl₃·7H₂O. This promoter enhances reaction efficiency by stabilizing intermediates .
Sulfanyl Coupling
The sulfanyl group is introduced via nucleophilic substitution. A halogenated intermediate (e.g., bromide or iodide) reacts with a thiolate (RS⁻) under basic conditions, displacing the halide to form the sulfanyl bond .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that tetrazole derivatives exhibit promising antimicrobial properties. For instance, various synthesized tetrazole compounds have shown significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests revealed that certain derivatives of tetrazole demonstrated better efficacy than traditional antibiotics like ampicillin and ciprofloxacin in inhibiting bacterial growth .
Antifungal Properties
The compound has also been evaluated for its antifungal potential. Research indicates that some tetrazole derivatives can effectively inhibit the growth of fungi such as Candida albicans, showcasing moderate to high antifungal activity . The introduction of specific substituents on the tetrazole ring has been linked to enhanced antifungal effects.
Anticancer Activity
Recent investigations into the anticancer properties of tetrazoles have yielded promising results. Compounds containing the tetrazole moiety have been tested against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells. Notably, one study reported an IC50 value of 15 ± 0.14 µM for a substituted tetrazole against Leishmania braziliensis, indicating potent cytotoxicity . The structure-activity relationship (SAR) analyses suggest that the presence of specific functional groups is crucial for enhancing anticancer activity.
Study on Antimicrobial Efficacy
A study published in Molecules evaluated a series of synthesized tetrazole derivatives for their antimicrobial activity using the disc diffusion method. Results indicated that compounds with specific substitutions exhibited zones of inhibition comparable to standard antimicrobial agents .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 18 |
| B | S. aureus | 20 |
| C | C. albicans | 15 |
Study on Anticancer Activity
Another significant study assessed the cytotoxic effects of various tetrazole derivatives on human cancer cell lines. The results highlighted that certain compounds led to a substantial reduction in cell viability, thus confirming their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | U251 (glioblastoma) | 23.30 |
| E | WM793 (melanoma) | 26.00 |
Mechanism of Action
The mechanism of action of 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(2-methoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs and their differences:
Key Observations:
- The target compound’s tetrazole-oxadiazole hybrid is distinct from triazole- or thiadiazole-containing analogs (e.g., ), which may influence electronic properties and binding interactions.
- Substituent positioning (e.g., 2-methoxyphenyl vs. para-substituted groups in ) affects steric and electronic profiles.
Computational and Crystallographic Insights
- Molecular planarity : The oxadiazole ring in the target compound is likely planar, similar to fluorophenyl-thiazole derivatives in , but the 2-methoxyphenyl group may introduce torsional strain.
- Halogen effects : 4-Chlorophenyl (target) vs. 4-fluorophenyl () substituents alter electron-withdrawing effects, impacting π-π stacking in crystal lattices .
Biological Activity
The compound 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(2-methoxyphenyl)-1H-tetrazole is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of multiple pharmacologically relevant moieties:
- Oxadiazole ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Tetrazole ring : Often associated with anti-inflammatory and analgesic effects.
- Chlorophenyl group : Contributes to the lipophilicity and biological activity of the molecule.
The molecular formula is , indicating a complex structure conducive to various interactions within biological systems.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and tetrazole moieties. For instance, derivatives of oxadiazoles have shown significant cytotoxicity against various cancer cell lines. The introduction of the methoxyphenyl group in this compound may enhance its interaction with molecular targets involved in cancer progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(2-methoxyphenyl)-1H-tetrazole | A431 (human epidermoid carcinoma) | < 10 | Induction of apoptosis |
| 5-{(4-chlorophenyl)sulfonyl}piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Jurkat (T-cell leukemia) | 15 | Inhibition of Bcl-2 |
The presence of the methoxy group is believed to improve binding affinity to key proteins involved in apoptosis pathways, leading to enhanced anticancer effects .
2. Antimicrobial Activity
Compounds featuring oxadiazole rings have been documented for their antimicrobial properties. The synthesized derivatives were evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
These findings suggest that the compound exhibits promising antimicrobial activity, potentially due to its ability to disrupt bacterial cell wall synthesis .
3. Anticonvulsant Activity
The anticonvulsant properties of similar oxadiazole derivatives were assessed using a picrotoxin-induced seizure model. The results indicated that modifications in the structure significantly influenced their efficacy:
| Compound | Seizure Protection (%) | ED50 (mg/kg) |
|---|---|---|
| 5-{(4-chlorophenyl)sulfonyl}piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | 100% protection | 10 |
This suggests that the incorporation of the tetrazole moiety may enhance neuroprotective effects .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the oxadiazole and tetrazole rings are crucial for enhancing biological activity. The presence of electron-donating groups such as methoxy increases lipophilicity and facilitates better interaction with biological targets.
Key Findings:
- Chlorophenyl Group : Enhances cytotoxicity due to increased electron density.
- Methoxy Group : Improves solubility and bioavailability.
Case Studies
A notable study involved synthesizing various derivatives based on the core structure of oxadiazoles and evaluating their biological activities. Compounds with similar structural features exhibited significant anticancer effects in vitro against human cancer cell lines, demonstrating the potential therapeutic applications of this class of compounds .
Q & A
Q. What advanced crystallographic techniques improve resolution of tetrazole-based structures with twinning or disorder?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
